molecular formula C12H14N4O5S B2931431 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide CAS No. 1903884-98-9

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

Cat. No.: B2931431
CAS No.: 1903884-98-9
M. Wt: 326.33
InChI Key: HIECBIJNWQJWDI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,1-dioxothiolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O5S/c1-7-4-9(15-20-7)11-14-10(21-16-11)5-13-12(17)8-2-3-22(18,19)6-8/h4,8H,2-3,5-6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIECBIJNWQJWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, synthesis, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of heterocyclic structures, including isoxazole and oxadiazole rings, which are known for their diverse biological activities. The molecular formula of this compound is C15H14N4O3C_{15}H_{14}N_{4}O_{3} with a molecular weight of approximately 298.302 g/mol. The presence of the amide group enhances its solubility and bioavailability, which are critical for pharmacological applications.

Anticancer Properties

Research indicates that compounds containing oxadiazole and isoxazole moieties exhibit significant anticancer properties. Preliminary studies suggest that this compound may influence key pathways involved in cancer cell proliferation and apoptosis. These effects are likely mediated through interactions with specific molecular targets, potentially inhibiting tumor growth .

Antimicrobial Activity

The compound has shown promise in various biological assays, particularly in antimicrobial activity. Studies have demonstrated that derivatives of oxadiazole possess antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, related compounds have been evaluated for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating infections .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition: The structural features may allow the compound to bind to enzymes involved in critical biochemical pathways.
  • Receptor Interaction: Its molecular structure suggests potential interactions with receptors that regulate cellular signaling pathways.

These interactions could lead to altered cellular responses that contribute to its anticancer and antimicrobial effects .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Oxadiazole Ring: Utilizing starting materials such as hydrazines and carboxylic acids.
  • Coupling Reactions: To attach the tetrahydrothiophene moiety to the oxadiazole structure.

These synthetic routes allow for precise control over the chemical properties and biological activity of the final compound .

Study 1: Anticancer Activity

In a study assessing the anticancer potential of similar oxadiazole derivatives, compounds were tested against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting that modifications to the oxadiazole ring can enhance anticancer activity .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of related compounds using the MIC method. The results showed that certain derivatives exhibited potent antibacterial activity against E. coli with an MIC value as low as 50 µg/mL .

Chemical Reactions Analysis

2.1. Nucleophilic Substitution at the Oxadiazole Methyl Linker

The methylene bridge connecting the oxadiazole and carboxamide groups may undergo nucleophilic substitution. For example:

  • Hydrolysis : Under acidic or basic conditions, the carboxamide bond could hydrolyze to form a carboxylic acid derivative.
    • Example : Reaction with aqueous HCl yields tetrahydrothiophene-3-carboxylic acid 1,1-dioxide .
Reaction Conditions Product
Carboxamide hydrolysis6M HCl, reflux, 12 hrsTetrahydrothiophene-3-carboxylic acid 1,1-dioxide

Mechanistic Insight : The sulfone group polarizes the amide bond, increasing susceptibility to hydrolysis .

2.2. Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is typically inert to mild nucleophiles but reacts under extreme conditions:

  • Ring Opening : Strong bases (e.g., NaOH) or reducing agents (e.g., LiAlH4_4) may cleave the oxadiazole to form imidamide intermediates .
  • Electrophilic Substitution : The 5-methylisoxazolyl substituent directs electrophiles (e.g., nitration) to the oxadiazole’s C-3 position .

Supporting Data : Analogous oxadiazoles undergo ring-opening with hydrazine to form acylhydrazides .

2.3. Sulfone-Driven Elimination or Rearrangement

The tetrahydrothiophene 1,1-dioxide moiety may participate in:

  • Thermal Elimination : Heating (>150°C) could release SO2_2, forming a dihydrothiophene derivative .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) reduces the sulfone to a sulfide .
Reaction Conditions Product
Sulfone reduction10% Pd/C, H2_2, EtOHTetrahydrothiophene-3-carboxamide

3.1. Oxadiazole Formation

The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with carboxylic acid derivatives:

  • Precursor : React 3-(5-methylisoxazol-3-yl)amidoxime with chloroacetylated tetrahydrothiophene sulfone in basic conditions .

Key Steps :

  • Amidoxime Preparation : 5-Methylisoxazole-3-carbonitrile + NH2_2OH → amidoxime .
  • Cyclization : Amidoxime + tetrahydrothiophene sulfone-chloroacetamide → oxadiazole .

3.2. Carboxamide Coupling

The final carboxamide bond is formed via:

  • EDC/HOBt-Mediated Coupling : React tetrahydrothiophene sulfone-carboxylic acid with (3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine .

Optimized Conditions :

  • Reagents : EDC (1.2 eq), HOBt (1.1 eq), DMF, rt, 24 hrs .
  • Yield : ~65% (analogous systems) .

Stability and Degradation

  • Photolysis : UV exposure (λ = 254 nm) induces sulfone decomposition, forming SO2_2 and a thiophene derivative .
  • Acid Sensitivity : The isoxazole ring undergoes hydrolysis in concentrated H2_2SO4_4, yielding β-ketoamide fragments .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
  • Molecular Formula : C₁₂H₁₄N₄O₅S
  • Molecular Weight : 326.33 g/mol
  • CAS Number : 1903884-98-9
  • A 1,2,4-oxadiazole ring linked to a 5-methylisoxazole moiety, contributing to π-π stacking and dipole interactions. An amide bridge connecting the oxadiazole and tetrahydrothiophene groups, offering conformational rigidity .

Comparison with Structurally Similar Compounds

Triazole-Containing Sulfonamide Derivatives

Example Compound : N-(3-methoxyphenyl)-4-((aryl-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine-2-carboxamide 1,1-dioxide hybrids (Battula et al., 2017) .

Property Main Compound Triazole Hybrid
Core Heterocycle 1,2,4-Oxadiazole + Isoxazole 1,2,3-Triazole
Sulfonamide Group Tetrahydrothiophene-1,1-dioxide Thiomorpholine-1,1-dioxide
Reported Activity Not explicitly stated (structural focus) Antiproliferative (IC₅₀ values in µM range)
Molecular Weight 326.33 ~450–500 (estimated)

Key Differences :

  • The triazole hybrid’s larger molecular weight may reduce bioavailability compared to the main compound.

1,3,4-Thiadiazole Derivatives

Example Compound: N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides (Conference materials, 2023) .

Property Main Compound Thiadiazole Derivative
Core Heterocycle 1,2,4-Oxadiazole + Isoxazole 1,3,4-Thiadiazole
Electron Density Electron-deficient (oxadiazole) Electron-rich (thiadiazole with sulfur)
Reported Activity Not explicitly stated Antimicrobial, antitumor

Key Differences :

  • Thiadiazoles’ sulfur atom enhances metabolic stability but may increase toxicity risks.
  • The main compound’s oxadiazole-isoxazole system could exhibit stronger dipole interactions with biological targets .

Thiazole-Containing Carbamates

Example Compound : Thiazol-5-ylmethyl carbamates (Pharmacopeial Forum, 2017) .

Property Main Compound Thiazole Carbamate
Functional Group Amide Carbamate
Heterocycle Isoxazole + Oxadiazole Thiazole
Solubility Moderate (sulfone enhances polarity) Lower (thiazole’s aromaticity dominates)

Key Differences :

  • Carbamates are prone to hydrolysis, whereas the main compound’s amide group offers greater stability.
  • Thiazole’s aromaticity may improve membrane permeability but reduce aqueous solubility compared to the main compound’s sulfone group .

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